(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride
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Overview
Description
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride: is a brominated triazole derivative with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound features a bromine atom and a methyl group on a triazole ring, which can influence its reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-1,2,3-triazole as the core structure.
Bromination: Bromination of 1H-1,2,3-triazole can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Methylation: The brominated triazole is then methylated using methyl iodide (CH3I) or dimethyl sulfate (DMS) in the presence of a base such as potassium carbonate (K2CO3).
Amination: The resulting compound is further reacted with an amine source, such as ammonia (NH3), to introduce the amine group.
Hydrochloride Formation: Finally, the amine group is protonated using hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process where each step is performed sequentially in separate reactors.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed to improve efficiency and control over reaction conditions.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The bromine atom can be reduced to form bromide.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Bromate or Hypobromite: From oxidation reactions.
Bromide: From reduction reactions.
Hydroxylated or Aminated Derivatives: From substitution reactions.
Scientific Research Applications
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocyclic compounds and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride: can be compared with other brominated triazoles, such as 5-bromo-1-methyl-1H-1,2,4-triazole and 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of atoms and the presence of the amine group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(5-bromo-3-methyltriazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4.ClH/c1-9-3(2-6)4(5)7-8-9;/h2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGNLSAYOMBWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138518-30-4 |
Source
|
Record name | 1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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